REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[CH2:7][CH:6]([OH:8])[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1.CC(C)=[O:14]>>[OH:14][N:3]1[C:4]([CH3:10])([CH3:9])[CH2:5][CH:6]([OH:8])[CH2:7][C:2]1([CH3:11])[CH3:1]
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Name
|
|
Quantity
|
0.1572 g
|
Type
|
reactant
|
Smiles
|
CC1(NC(CC(C1)O)(C)C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
21.2 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for two hours in an ice bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvent was removed on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to give a white crystalline solid (0.1727 g, 99% yield, mp 161-163)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ON1C(CC(CC1(C)C)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.17 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |